molecular formula C10H12F3NO2 B13690580 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

Katalognummer: B13690580
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: GEUIFMSEZXXYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[35]nonan-5-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoroacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one typically involves the reaction of a suitable spirocyclic precursor with trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group. For example, a common synthetic route involves the use of 3-ethoxy-6-(2,2,2-trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one as a starting material .

Industrial Production Methods

While specific industrial production methods for 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3The use of trifluoroacetic anhydride and appropriate spirocyclic precursors under optimized reaction conditions would likely be employed .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoroacetyl group or other parts of the molecule.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents, oxidizing agents, and nucleophiles. For example, aromatic amines can react with the compound under solvent-free conditions or in refluxing toluene to form various products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, reactions with aromatic amines can yield bishetarylcarbinols or hemiaminals .

Wissenschaftliche Forschungsanwendungen

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological molecules. For example, the compound may act as an inhibitor of certain enzymes or proteins by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one is unique due to its specific combination of a spirocyclic structure and a trifluoroacetyl group. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific applications.

Eigenschaften

Molekularformel

C10H12F3NO2

Molekulargewicht

235.20 g/mol

IUPAC-Name

2-(2,2,2-trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8(16)14-5-9(6-14)4-2-1-3-7(9)15/h1-6H2

InChI-Schlüssel

GEUIFMSEZXXYBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CN(C2)C(=O)C(F)(F)F)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.